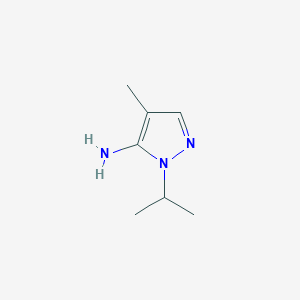

1-isopropyl-4-methyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPNXAXDFINCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651917 | |

| Record name | 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-50-3 | |

| Record name | 4-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-isopropyl-4-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is the well-established cyclocondensation reaction between isopropylhydrazine and a suitable β-ketonitrile precursor. This document delves into the mechanistic underpinnings of this transformation, addresses the critical aspect of regioselectivity, and provides a step-by-step guide for its practical execution and purification. Furthermore, this guide includes a thorough discussion of the characterization of the final product and safety considerations for the handling of all reagents. This resource is intended for researchers, scientists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this important pyrazole derivative.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The unique electronic and steric properties of the pyrazole ring allow for diverse interactions with biological targets. Specifically, 5-aminopyrazole derivatives serve as crucial intermediates in the synthesis of compounds with a broad spectrum of pharmacological activities, including kinase inhibitors for oncology and anti-inflammatory agents. The target molecule, this compound, incorporates key structural features that are often exploited in the design of novel therapeutics. The N-isopropyl group can provide favorable pharmacokinetic properties, while the amino and methyl substituents offer handles for further functionalization and modulation of biological activity.

The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the drug discovery community. This guide aims to provide a clear and detailed pathway to this molecule, grounded in established chemical principles.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and widely employed method for the synthesis of 5-aminopyrazoles is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1][2] For the synthesis of this compound, this retrosynthetic approach points to two key starting materials: isopropylhydrazine and a four-carbon backbone that can provide the 4-methyl and 5-amino functionalities.

The most suitable precursor for the C4 backbone is 3-amino-2-butenenitrile (also known as 3-aminocrotononitrile), which exists in tautomeric equilibrium with 3-oxobutanenitrile (acetoacetonitrile).[3][4] This β-enaminonitrile or β-ketonitrile provides the necessary electrophilic centers for the nucleophilic attack by the hydrazine nitrogens, leading to the formation of the pyrazole ring.

Caption: Retrosynthetic approach for this compound.

Mechanistic Insights and Regioselectivity

The reaction between isopropylhydrazine and 3-amino-2-butenenitrile/3-oxobutanenitrile proceeds through a well-defined mechanism. The initial step involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon of 3-oxobutanenitrile or the β-carbon of the enaminonitrile tautomer. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

A critical consideration in this synthesis is the regioselectivity of the cyclocondensation. Isopropylhydrazine is an unsymmetrical hydrazine, with a primary (NH2) and a secondary (NH-isopropyl) nitrogen atom. The initial nucleophilic attack can, in principle, occur from either nitrogen. Furthermore, the β-ketonitrile substrate presents two electrophilic sites: the carbonyl carbon and the nitrile carbon.

Generally, the more nucleophilic terminal nitrogen of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile.[2] The subsequent intramolecular cyclization then involves the attack of the second hydrazine nitrogen onto the nitrile carbon. In the case of isopropylhydrazine, the terminal NH2 group is more sterically accessible and generally considered more nucleophilic for the initial attack. This leads to the desired this compound as the major product. However, the formation of the isomeric 1-isopropyl-3-methyl-1H-pyrazol-5-amine is a potential side reaction that should be monitored. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity.[5]

Caption: Generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles and substituted hydrazines.[2][6] Researchers should perform a thorough risk assessment before conducting any experimental work.

4.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Isopropylhydrazine hydrochloride | 16726-41-3 | C₃H₁₁ClN₂ | 110.59 | ≥98% | e.g., Sigma-Aldrich, TCI |

| 3-Amino-2-butenenitrile | 1118-61-2 | C₄H₆N₂ | 82.10 | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar |

| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | ≥96% | e.g., Sigma-Aldrich |

| Ethanol (absolute) | 64-17-5 | C₂H₆O | 46.07 | ≥99.5% | e.g., Fisher Scientific |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous | e.g., Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | NaHCO₃ (aq) | - | - | Prepared in-house |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | - | e.g., VWR |

4.2. Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

4.3. Step-by-Step Procedure

Step 1: Liberation of Isopropylhydrazine Free Base

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropylhydrazine hydrochloride (1.11 g, 10 mmol) in water (20 mL).

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is basic (pH > 8).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully concentrate the filtrate on a rotary evaporator at low temperature to obtain isopropylhydrazine as a colorless oil. Caution: Isopropylhydrazine is toxic and should be handled in a well-ventilated fume hood.[1][7][8]

Step 2: Cyclocondensation Reaction

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-2-butenenitrile (0.82 g, 10 mmol) in absolute ethanol (50 mL).[3][4]

-

To this solution, add a solution of sodium ethoxide in ethanol (21 wt%, 3.2 mL, ~10 mmol).

-

Add the freshly prepared isopropylhydrazine (from Step 1) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent on a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic signals for the isopropyl group (a septet and a doublet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the amino protons (a broad singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (139.20 g/mol ).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group and C=C/C=N stretching of the pyrazole ring.

Safety and Handling Precautions

-

Isopropylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood. [1][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3-Amino-2-butenenitrile is harmful if swallowed or in contact with skin and can cause skin and eye irritation. [4][10] Handle with appropriate PPE.

-

Sodium ethoxide is a corrosive and flammable solid. Handle in an inert atmosphere and away from sources of ignition.

-

All reactions should be conducted in a well-ventilated fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The cyclocondensation of isopropylhydrazine with 3-amino-2-butenenitrile provides a direct and efficient method for constructing this valuable heterocyclic building block. By understanding the underlying reaction mechanism and paying close attention to the experimental details and safety precautions, researchers can successfully synthesize this compound for its application in drug discovery and medicinal chemistry programs. The provided protocol serves as a robust starting point for the laboratory-scale synthesis of this important pyrazole derivative.

References

- 1. capotchem.cn [capotchem.cn]

- 2. (2Z)-3-Amino-2-butenenitrile | C4H6N2 | CID 5325263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]

- 4. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 1-isopropyl-4-methyl-1H-pyrazol-5-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases.[1] Pyrazole-containing drugs have demonstrated remarkable success in the market, with applications including anti-inflammatory, anticancer, antiviral, and anticoagulant therapies.[2] The versatility of the pyrazole core allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of drug-like characteristics and target engagement. This guide focuses on a specific, valuable derivative: 1-isopropyl-4-methyl-1H-pyrazol-5-amine , a key building block for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

IUPAC Name and Structure Elucidation

The precise chemical identity of the topic of this guide is crucial for clear scientific communication.

IUPAC Name: this compound[3]

Chemical Structure:

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

While experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These predictions are crucial for designing synthetic routes and purification protocols.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₇H₁₃N₃ | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

| CAS Number | 3524-50-3 | [3] |

| Appearance | Likely a solid at room temperature | Based on similar aminopyrazole structures. |

| Melting Point | Not available (experimental) | - |

| Boiling Point | Not available (experimental) | - |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is expected. | General solubility of pyrazole derivatives. |

| pKa | The amine group (NH₂) is expected to be basic, with a pKa around 4-6. The pyrazole ring nitrogens are weakly basic. | Based on analogous aminopyrazoles. |

| LogP | 1.35 (calculated) | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

FT-IR (KBr, cm⁻¹):

-

ν: ~3400-3200 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1620 (C=N stretch, pyrazole), ~1580 (N-H bend, amine).[7]

-

-

Mass Spectrometry (EI):

-

m/z: 139 (M⁺), 124 ([M-CH₃]⁺), 97 ([M-C₃H₆]⁺).[8]

-

Synthesis Protocol: A Plausible and Detailed Approach

Figure 2: Proposed Synthesis Pathway.

Experimental Protocol:

Objective: To synthesize this compound.

Materials:

-

2-Methyl-3-oxobutanenitrile

-

Isopropylhydrazine (or its hydrochloride salt)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate (for workup if using hydrochloride salt)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile (1.0 equivalent) in absolute ethanol.

-

Addition of Hydrazine: Add isopropylhydrazine (1.1 equivalents) to the solution. If using the hydrochloride salt, add sodium bicarbonate (1.2 equivalents) to neutralize the acid.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approximately 5 mol%) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x volume of water).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

-

Acetic Acid Catalyst: Protonates the carbonyl oxygen of the β-ketonitrile, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

-

Excess Isopropylhydrazine: Ensures complete consumption of the limiting β-ketonitrile.

-

Aqueous Workup and Extraction: Removes the catalyst and any water-soluble byproducts.

-

Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The pyrazole scaffold is a key component of many approved kinase inhibitors, and the specific substitution pattern of this molecule makes it particularly attractive for this purpose.[3][10]

Role as a Kinase Inhibitor Scaffold:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery.

The this compound scaffold provides several key features for designing potent and selective kinase inhibitors:

-

Hydrogen Bonding: The 5-amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.

-

Hydrophobic Interactions: The N-isopropyl and C4-methyl groups can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity.[10]

-

Synthetic Handle: The 5-amino group serves as a versatile point for further chemical modification, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Figure 3: Simplified interaction model of a pyrazole-based kinase inhibitor.

Potential Therapeutic Targets:

Derivatives of this compound could be investigated as inhibitors for a variety of kinases implicated in disease, including:

-

Janus Kinases (JAKs): Involved in inflammatory and autoimmune diseases.

-

Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Implicated in tumor growth and angiogenesis.[13]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the proven track record of the pyrazole scaffold in drug discovery make it a highly attractive starting material for the development of novel therapeutics. While experimental data on the compound itself is limited, its structural features strongly suggest its potential as a key intermediate for the synthesis of potent and selective kinase inhibitors. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted and holds significant promise for the discovery of new medicines to address unmet medical needs.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] Its discovery in the late 19th century opened up a new field of chemical synthesis and led to the development of a vast array of compounds with significant biological activities.[1] This guide provides a comprehensive overview of the discovery, synthesis, and evolution of pyrazole-based compounds, offering insights into the chemical principles and experimental logic that have driven their development. Pyrazole and its derivatives are a class of organic compounds featuring different substituents on the pyrazole ring, and these modifications significantly alter the properties and applications of the compounds.[3]

The Dawn of Pyrazole Chemistry: A Historical Perspective

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, a compound he named antipyrine.[4][5] This discovery was a landmark achievement, not only for its contribution to heterocyclic chemistry but also for its immediate impact on medicine. Antipyrine was found to possess potent antipyretic and analgesic properties and quickly became one of the most widely used drugs of its time.[5]

The parent compound, pyrazole, was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[6] However, it was Knorr's synthesis of substituted pyrazoles that truly unlocked the potential of this chemical scaffold.[1]

The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis

The foundational method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, a reaction that has remained a staple in organic chemistry for over a century.[1][7] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8]

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel

-

Water bath

Procedure:

-

Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

-

Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, releasing a significant amount of heat and forming phenylhydrazone.[1]

-

Heat the reaction mixture on a water bath. The phenylhydrazone undergoes cyclization with the elimination of ethanol to form 1-phenyl-3-methyl-5-pyrazolone.[1]

-

The product solidifies upon cooling.[1]

-

Recrystallize the crude product from hot water to obtain colorless needles.[1]

Causality Behind the Experimental Choices

The choice of a β-ketoester, like ethyl acetoacetate, is crucial as it provides the necessary 1,3-dicarbonyl functionality for the cyclization to occur. The hydrazine derivative acts as the source of the two nitrogen atoms in the pyrazole ring. The initial condensation is often exothermic, and allowing the reaction to proceed at ambient temperature before heating provides better control. The final heating step drives the intramolecular cyclization and elimination of a small molecule (in this case, ethanol), which is thermodynamically favorable and leads to the formation of the stable aromatic pyrazole ring.[9]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis proceeds through the following key steps:

-

Imine Formation: The reaction is initiated by the acid-catalyzed attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an imine.[8][10]

-

Intramolecular Attack: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[8][10]

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a diimine compound.[10]

-

Deprotonation and Aromatization: The diimine compound is then deprotonated to regenerate the acid catalyst and form the final, stable aromatic pyrazole product.[8][10]

Modern Synthetic Approaches to Pyrazole Derivatives

While the Knorr synthesis remains a cornerstone, numerous other methods for synthesizing pyrazoles have been developed over the years, offering greater flexibility and access to a wider range of derivatives.[11]

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne. This [3+2] cycloaddition reaction is a powerful tool for constructing the pyrazole ring with high regioselectivity.[12]

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have gained prominence for the synthesis of pyrazoles.[13] These reactions involve the one-pot combination of three or more starting materials to form the final product, offering high efficiency and atom economy.[13] For example, a one-pot reaction of an aldehyde, a ketone, and a hydrazine can yield pyrazoline intermediates, which are then oxidized to pyrazoles.[14]

Pyrazole-Based Compounds in Medicine: From Pain Relief to Cancer Therapy

The discovery of antipyrine's medicinal properties foreshadowed the immense therapeutic potential of pyrazole-based compounds.[5] Today, the pyrazole scaffold is a privileged structure in drug discovery, found in a wide range of pharmaceuticals.[12][15]

Anti-inflammatory Agents: The Rise of COX-2 Inhibitors

Many early pyrazole-based drugs, such as phenylbutazone, were non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibited both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[16][17] While effective at reducing pain and inflammation, their inhibition of COX-1 often led to gastrointestinal side effects.[17]

The discovery of the two COX isoforms in the early 1990s revolutionized the field of anti-inflammatory drug development.[18] It was found that COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[18] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory benefits with fewer gastrointestinal side effects.[18]

This hypothesis drove the development of a new class of NSAIDs: the selective COX-2 inhibitors. A prominent example is celecoxib (Celebrex), a diaryl-substituted pyrazole.[19]

Mechanism of Action: Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[19][20][21] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic pocket present in the active site of COX-2 but not COX-1.[18][20]

Diverse Pharmacological Activities

Beyond their anti-inflammatory effects, pyrazole derivatives exhibit a broad spectrum of biological activities, including:

-

Anticancer: Several pyrazole-containing drugs have been approved for the treatment of various cancers.[16][22]

-

Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against a range of bacteria and fungi.[23][24]

-

Antiviral: The pyrazole scaffold has been incorporated into antiviral drug candidates.[25]

-

Anticonvulsant, Antidepressant, and Analgesic: These compounds have also found applications in treating neurological and pain-related disorders.[25]

| Drug Name | Therapeutic Class | Mechanism of Action (if known) |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor[19][20] |

| Crizotinib | Anticancer | Anaplastic lymphoma kinase (ALK) and ROS1 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist |

| Difenamizole | Analgesic | Opioid receptor agonist |

| Betazole | H2-receptor agonist | Stimulates gastric acid secretion |

| Fezolamide | Antidepressant | Serotonin reuptake inhibitor |

Pyrazole-Based Compounds in Agrochemicals

The versatility of the pyrazole ring has also been extensively exploited in the agrochemical industry.[12][26] Pyrazole derivatives are used as:

-

Herbicides: They are effective in controlling a wide range of weeds.[27][28] For instance, Pyrazosulfuron-Ethyl is a widely used herbicide in rice cultivation.[27]

-

Insecticides: Compounds like tebufenpyrad and tolfenpyrad are used to control various insect pests.[26] Their mode of action often involves disrupting the electron transport system in the mitochondria of insects.[26]

-

Fungicides: Pyrazole carboxamides, such as bixafen and fluxapyroxad, are potent fungicides that inhibit succinate dehydrogenase in fungi.[29][30]

The development of pyrazole-based agrochemicals has been driven by the need for effective and selective crop protection agents.[27] The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of their biological activity and spectrum of control.[26]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in drug discovery and agrochemical development, the journey of pyrazole chemistry is a testament to the power of scientific inquiry and the continuous evolution of synthetic methodology. The foundational Knorr synthesis provided the initial gateway to this versatile class of compounds, and subsequent innovations have expanded the synthetic toolkit, enabling the creation of a vast array of molecules with profound impacts on human health and agriculture. As our understanding of biological targets deepens, the pyrazole ring is certain to remain a central motif in the design of new and improved therapeutic and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royal-chem.com [royal-chem.com]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. books.rsc.org [books.rsc.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 22. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 23. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nbinno.com [nbinno.com]

- 28. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Identifying and Validating Therapeutic Targets for 1-isopropyl-4-methyl-1H-pyrazol-5-amine

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] This guide addresses the novel compound, 1-isopropyl-4-methyl-1H-pyrazol-5-amine, for which specific biological data is not yet publicly available. In the absence of direct evidence, we present a comprehensive, methodology-driven framework for identifying and validating its potential therapeutic targets. By leveraging the extensive knowledge base of analogous pyrazole derivatives, we outline a hypothesis-driven exploration of likely target classes, including protein kinases, cyclooxygenase enzymes, and ion channels. This document provides drug development professionals with a robust, multi-pronged strategy encompassing computational prediction, phenotypic screening, advanced chemical proteomics, and rigorous biophysical and genetic validation techniques. Detailed experimental protocols and workflows are provided to guide the systematic deconvolution of this compound's mechanism of action, thereby accelerating its journey from a novel chemical entity to a potential therapeutic candidate.

Part 1: The Pyrazole Scaffold - A Foundation for Target Hypothesis

Based on extensive precedent in the scientific literature, we can hypothesize three primary target classes for initial investigation:

-

Protein Kinases: The pyrazole moiety is a key component of numerous ATP-competitive kinase inhibitors used in oncology and inflammation.[7][8]

-

Inflammation-Modulating Enzymes: Specifically, cyclooxygenase (COX) enzymes are well-known targets for pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

-

Ion Channels and Receptors: Various pyrazole compounds have been shown to modulate the activity of ion channels and other receptors crucial for neuronal function.[11][12]

The following sections will detail a systematic approach to first screen for function and then definitively identify the molecular targets of this compound within these and other potential classes.

Part 2: A Strategic Framework for Target Identification and Deconvolution

Identifying the molecular target of a novel compound, a process often called "target deconvolution," is a critical step in drug discovery that transforms a phenotypic "hit" into a mechanistically understood lead molecule.[13][14] We propose a multi-phase strategy that integrates computational, cellular, and proteomic approaches to efficiently identify and validate the target(s) of this compound.

Phase I: Broad-Based Phenotypic Screening

The initial step is to understand the compound's biological effect in relevant cellular contexts without pre-supposing a specific target.[15] This approach can uncover unexpected activities and provides the functional data needed to guide subsequent deconvolution efforts.

Recommended Phenotypic Assay Panels:

-

Oncology Panel: Screen against a panel of diverse human cancer cell lines (e.g., NCI-60) to identify anti-proliferative activity. Key cell lines could include those representing breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562), where pyrazole derivatives have previously shown activity.[16][17]

-

Neurology Panel: Employ assays relevant to neurodegenerative diseases or neuronal excitability. This could include assays for neuroprotection against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) or assays measuring ion channel activity through electrophysiology or fluorescent reporters.[6][19][20]

The results of these screens will classify the compound's primary activity, thereby focusing the subsequent, more resource-intensive target identification workflows.

Phase II: Target Deconvolution Methodologies

Once a robust and reproducible phenotype is confirmed, the following parallel strategies should be employed to identify the specific protein(s) with which the compound interacts.

Computational methods provide a rapid, cost-effective way to generate a preliminary list of potential targets based on the compound's structure.[21][22]

-

Reverse/Inverse Docking: This technique docks the 3D structure of this compound against a large library of protein crystal structures to predict potential binding partners based on favorable docking scores.[21]

-

Ligand-Based Similarity Searching: This method compares the compound's structure to databases of known bioactive molecules (e.g., ChEMBL, PubChem). Targets of structurally similar compounds are considered potential targets for the query molecule.[23]

These computational hits must be treated as hypotheses that require experimental validation.

Chemical proteomics is a powerful method for directly identifying drug-binding proteins from a complex biological sample, such as a cell lysate.[24][25] The most common approach is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity-Based Target Pull-Down

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or biotin). It is critical to first confirm that this new probe retains the biological activity of the parent compound.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

-

Lysate Incubation: Incubate the affinity beads with a protein lysate prepared from cells where the compound showed a strong phenotypic effect.

-

Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel incubation where the lysate is pre-treated with an excess of the original, "free" compound. Specific target proteins will bind to the free compound and will not be captured by the beads.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Mass Spectrometry Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are present in the non-competed sample but significantly reduced or absent in the competed sample are considered high-confidence candidate targets.[26]

Genetic methods, particularly CRISPR-based screens, can identify genes that are essential for a compound's activity, thus pointing to the target or critical pathway components.[27]

Experimental Protocol: CRISPR/Cas9 Knockout Screen

-

Library Transduction: Transduce a population of Cas9-expressing cells (chosen based on phenotypic screening results) with a genome-wide sgRNA library, such that each cell receives a single gene knockout.

-

Compound Treatment: Treat the cell population with a lethal or sub-lethal concentration of this compound for a defined period.

-

Selection: Cells in which a gene essential for the drug's activity has been knocked out will survive or proliferate at a higher rate.

-

Sequencing and Analysis: Isolate genomic DNA from the surviving cell population and use next-generation sequencing to determine the enrichment of specific sgRNAs. Genes targeted by the enriched sgRNAs are candidate targets or essential pathway members. For example, if the compound inhibits a specific kinase, knocking out that kinase should confer resistance.

The convergence of data from these three distinct methodologies—computational, biochemical, and genetic—provides a powerful, self-validating system for generating a shortlist of high-priority targets.

Caption: A multi-pronged workflow for target identification and validation.

Part 3: Target Validation - From Candidate to Confirmation

Identifying a candidate protein is not the end of the process. Rigorous validation is essential to confirm that the compound's therapeutic effect is mediated through this target.[28][29]

Biophysical Confirmation of Direct Engagement

The Cellular Thermal Shift Assay (CETSA®) is a gold-standard method for verifying direct binding between a compound and its target protein in a cellular environment.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). The binding of the compound will stabilize its target protein, increasing its resistance to thermal denaturation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

-

Protein Detection: Analyze the amount of the soluble candidate protein remaining at each temperature using Western blotting or mass spectrometry.

-

Melt Curve Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control confirms direct target engagement.

Functional Validation

Finally, it is crucial to demonstrate that modulating the validated target recapitulates the compound's phenotypic effect.

-

For Enzymatic Targets (e.g., Kinases, COX): Perform in vitro enzymatic assays using the purified target protein to determine the compound's inhibitory constant (IC₅₀ or Kᵢ). This confirms direct functional modulation.[30]

-

Cellular Target Knockdown: Use techniques like siRNA or CRISPR to reduce the expression of the target protein in cells. If the compound's activity is diminished or abolished in these knockdown cells compared to control cells, it provides strong evidence that the drug acts through that target.[31]

Caption: Workflow for validating a candidate therapeutic target.

Part 4: Data Synthesis and Prioritization

The successful execution of this framework will yield a wealth of data. The highest priority therapeutic targets for this compound will be those that satisfy multiple criteria across the different experimental approaches.

Table 1: Prioritization Matrix for Candidate Targets

| Criteria | Computational Prediction | Chemical Proteomics | Genetic Screen | Biophysical Validation | Functional Validation | Priority Score |

| Target X | High Docking Score | Identified by Pull-down | Enriched in CRISPR Screen | Positive CETSA Shift | Low IC₅₀ in Enzyme Assay | High |

| Target Y | Low Docking Score | Identified by Pull-down | Not Enriched | Positive CETSA Shift | No Functional Effect | Medium (Potential Off-Target) |

| Target Z | High Docking Score | Not Identified | Not Enriched | Negative CETSA Shift | N/A | Low |

By systematically applying this integrated strategy, researchers can move with confidence from a novel chemical structure to a fully validated therapeutic target, paving the way for preclinical and clinical development.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. srrjournals.com [srrjournals.com]

- 17. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. oxfordglobal.com [oxfordglobal.com]

- 28. fiveable.me [fiveable.me]

- 29. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 30. benchchem.com [benchchem.com]

- 31. wjbphs.com [wjbphs.com]

Spectroscopic Signature of 1-isopropyl-4-methyl-1H-pyrazol-5-amine: A Predictive Analysis for Researchers

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1] Their versatile biological activities are intimately linked to their specific substitution patterns, making detailed structural elucidation an indispensable step in their development. This guide focuses on 1-isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3), a member of this important family.[2][3][4]

Molecular Structure and Isomeric Considerations

The structural framework of this compound, with the IUPAC name confirming its substituent positions, is foundational to predicting its spectral characteristics. The presence of an amino group at the C5 position and an isopropyl group at the N1 position of the pyrazole ring are key features that will dominate the spectral data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide a clear fingerprint of the molecule's proton environment. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of each proton, influenced by inductive effects and the aromaticity of the pyrazole ring.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 - 4.4 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is attached to a nitrogen atom, leading to a downfield shift. It is split by the six adjacent methyl protons into a septet. |

| ~ 3.5 - 4.0 | Broad Singlet | 2H | NH₂ | The protons of the primary amine are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |

| ~ 7.3 | Singlet | 1H | C3-H | The proton on the pyrazole ring at the C3 position is expected to appear as a singlet in the aromatic region. |

| ~ 2.1 | Singlet | 3H | CH₃ (ring) | The methyl group attached to the pyrazole ring is expected to be a singlet in the upfield region. |

| ~ 1.4 | Doublet | 6H | CH₃ (isopropyl) | The two methyl groups of the isopropyl substituent are equivalent and are split by the adjacent methine proton into a doublet. |

Causality in Proton Chemical Shifts:

-

Isopropyl Group: The methine proton's direct attachment to the nitrogen of the pyrazole ring results in significant deshielding. The six methyl protons are shielded and appear further upfield.

-

Pyrazole Ring Proton: The C3-H proton resides in an aromatic environment, leading to a downfield chemical shift.

-

Amine Protons: The chemical shift of the NH₂ protons is highly variable and dependent on factors like solvent, temperature, and concentration. Their signal is often broad.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their attached atoms.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C5 | This carbon is attached to the amino group and is part of the aromatic pyrazole ring, resulting in a significant downfield shift. |

| ~ 135 | C3 | The C3 carbon of the pyrazole ring is expected in the aromatic region. |

| ~ 105 | C4 | The C4 carbon, substituted with a methyl group, is anticipated to be more shielded compared to the other ring carbons. |

| ~ 50 | CH (isopropyl) | The methine carbon of the isopropyl group, being directly attached to nitrogen, is shifted downfield. |

| ~ 22 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group are expected in the aliphatic region. |

| ~ 10 | CH₃ (ring) | The methyl carbon attached to the pyrazole ring is expected at a relatively upfield position. |

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400 - 3200 | N-H Stretch | Primary Amine (NH₂) | Medium-Strong |

| 2970 - 2850 | C-H Stretch | Isopropyl, Methyl (sp³) | Strong |

| ~ 1620 | N-H Bend | Primary Amine (NH₂) | Medium |

| ~ 1580 | C=C Stretch | Pyrazole Ring | Medium |

| ~ 1500 | C=N Stretch | Pyrazole Ring | Medium |

| 1470 - 1430 | C-H Bend | Isopropyl, Methyl | Medium |

Interpretation of IR Bands:

-

The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3200 cm⁻¹ region, which may appear as a doublet.

-

Strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the aliphatic isopropyl and methyl groups.

-

The characteristic absorptions of the pyrazole ring (C=C and C=N stretching) are expected in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry, particularly with electron ionization (EI), will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale for Formation |

| 139 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₁₃N₃. |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation for isopropyl groups. |

| 96 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

Fragmentation Pathway

The molecular ion ([M]⁺) is expected to be observed. A primary fragmentation pathway would involve the loss of a methyl group from the isopropyl substituent to form a stable secondary carbocation. Another likely fragmentation is the cleavage of the N-isopropyl bond, resulting in the loss of an isopropyl radical.

Molecular Structure with Atom Numbering for NMR

References

The Enigmatic Pyrazole Alkaloids: A Technical Guide to Their Natural Sources, Isolation, and Biological Significance

Foreword: The Allure of a Rare Heterocycle

In the vast and intricate tapestry of natural products, the pyrazole nucleus stands as a rare and compelling motif. Unlike its more common heterocyclic cousins, the pyrazole ring, with its adjacent nitrogen atoms, presents a biosynthetic challenge that nature has solved in only a select few organisms. This scarcity, however, belies a potent and diverse range of biological activities that have captured the attention of researchers in drug discovery and development. This technical guide serves as an in-depth exploration of the natural world's pyrazole alkaloids, offering a comprehensive overview for scientists dedicated to harnessing the therapeutic potential of these unique molecular architectures. We will journey through their known natural sources, from terrestrial flora to the depths of the ocean, and delve into the practical methodologies for their extraction and characterization. Furthermore, we will examine their intriguing biological activities and cast a light on the frontiers of our understanding of their biosynthesis.

I. The Natural Distribution of Pyrazole Alkaloids: A Survey of Nature's Scant but Potent Producers

Pyrazole alkaloids are not ubiquitously distributed in nature; their occurrence is rather sporadic, making their discovery and study all the more significant. The limited number of natural sources underscores the unique enzymatic machinery required for the formation of the N-N bond, a key feature of the pyrazole ring.[1]

Terrestrial Flora: A Handful of Key Genera

The plant kingdom is the primary domain for a number of well-characterized pyrazole alkaloids.

-

Withania somnifera (Ashwagandha): This revered plant in Ayurvedic medicine is a notable source of the pyrazole alkaloid withasomnine .[2][3] Found predominantly in the roots, withasomnine is a papaverine-like sedative.[4] The presence of this alkaloid contributes to the complex pharmacological profile of W. somnifera.

-

Citrullus Species (Watermelon and Colocynth): The seeds of watermelon (Citrullus lanatus) have been identified as a source of novel pyrrolopyrazole alkaloids.[4][5] These compounds are postulated to be derived from l-α-amino-β-(pyrazolyl-N)-propanoic acid, a non-proteinogenic amino acid also found in watermelon juice.[4] The related species, Citrullus colocynthis, is also known to produce a variety of alkaloids, and while specific pyrazole structures are less characterized, it remains a plant of interest in ethnopharmacology.[6][7][8][9]

-

Newbouldia laevis and Elytraria acaulis: Withasomnine has also been isolated from the root bark of Newbouldia laevis and in Elytraria acaulis, indicating a wider, albeit still limited, distribution in the plant kingdom.[4]

Marine Ecosystems: Sponges as a Reservoir of Novelty

The marine environment, a crucible of unique biochemical diversity, has yielded its own distinct pyrazole alkaloids.

-

Cinachyrella Species (Marine Sponges): Sponges of the genus Cinachyrella are the source of the cinachyrazoles A, B, and C .[4] These 1,3,5-trimethylpyrazole alkaloids represent a different structural class compared to those found in plants.[4] To date, no significant biological activity has been reported for the cinachyrazoles, though they remain compounds of interest for further screening.[4]

Microbial World: A Unique C-Nucleoside

The microbial kingdom, a prolific source of bioactive compounds, contributes a significant pyrazole derivative.

-

Streptomyces candidus: This bacterium is the producer of pyrazofurin (also known as pyrazomycin), a C-nucleoside antibiotic.[1][5] Pyrazofurin exhibits antiviral and antitumor properties, functioning as an antimetabolite that inhibits pyrimidine biosynthesis.[1][5][10][11]

| Pyrazole Alkaloid | Natural Source | Organism Type | Key Biological Activity |

| Withasomnine | Withania somnifera, Newbouldia laevis, Elytraria acaulis | Plant | Sedative |

| Pyrrolopyrazoles | Citrullus lanatus (Watermelon) seeds | Plant | Mildly cytotoxic |

| Cinachyrazoles A, B, C | Cinachyrella sp. | Marine Sponge | No significant activity reported |

| Pyrazofurin | Streptomyces candidus | Bacterium | Antiviral, Antitumor |

II. Biosynthesis: The Enigmatic Formation of the N-N Bond

The biosynthesis of the pyrazole ring in natural products is a fascinating and not yet fully understood process. The primary challenge lies in the enzymatic formation of the nitrogen-nitrogen bond, a relatively uncommon reaction in primary and secondary metabolism.[12][13][14][15]

While the complete biosynthetic pathway for many pyrazole alkaloids, including withasomnine, remains to be elucidated, current hypotheses for plant-derived pyrazole alkaloids point to amino acids as key precursors. For instance, the pyrrolopyrazoles in watermelon are thought to originate from β-(pyrazolyl-N)-propanoic acid.[4]

For withasomnine, a proposed biosynthetic origin is from the amino acid tryptophan, which undergoes a series of transformations including cyclization and rearrangement. However, the specific enzymes catalyzing the N-N bond formation are yet to be identified. This represents a significant knowledge gap and an exciting frontier for future research in enzymatic catalysis and natural product biosynthesis.

Below is a hypothetical biosynthetic pathway for withasomnine, illustrating the key transformations from a tryptophan precursor.

Caption: A proposed biosynthetic pathway for withasomnine from tryptophan.

III. Extraction and Isolation: A Generalized Protocol

The isolation of pyrazole alkaloids from their natural sources follows the general principles of alkaloid extraction, which leverages their basic nature. The following is a generalized, multi-step protocol that can be adapted for the extraction of pyrazole alkaloids from plant material.

Experimental Protocol: Acid-Base Extraction and Chromatographic Purification

1. Sample Preparation and Initial Extraction: a. The dried and powdered source material (e.g., roots of Withania somnifera) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol. This can be performed using maceration, Soxhlet extraction, or ultrasonication to ensure efficient extraction of the alkaloids.[16][17] b. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Acid-Base Partitioning: a. The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as their corresponding salts.[3][4][16][18][19][20] b. This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove non-basic, lipophilic impurities.[3][4] c. The aqueous layer containing the protonated alkaloids is then basified by the gradual addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.[3][4][16][18][19][20] d. The free base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent like dichloromethane or chloroform. This step is typically repeated several times to ensure complete extraction.[3][4]

3. Purification by Chromatography: a. The organic extracts containing the crude alkaloid mixture are combined, dried over anhydrous sodium sulfate, and concentrated. b. The crude alkaloid fraction is then subjected to chromatographic separation. Column chromatography using silica gel or alumina is a common first step.[21][22] The column is eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired pyrazole alkaloid. d. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure pyrazole alkaloid.[6][23]

Caption: A generalized workflow for the extraction and isolation of pyrazole alkaloids.

IV. Analytical Characterization: Elucidating the Molecular Structure

Once isolated, the structural elucidation of pyrazole alkaloids relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity and finalize the structure.[24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of its chromophores, respectively.

V. Pharmacological Activities and Therapeutic Potential: A Spectrum of Bioactivity

Despite their rarity, naturally occurring pyrazole alkaloids exhibit a wide range of pharmacological activities, making them attractive leads for drug development.

-

Antitumor and Cytotoxic Activity: Pyrazofurin has demonstrated antineoplastic activity against a range of tumors by inhibiting pyrimidine biosynthesis.[1] Certain pyrrolopyrazole derivatives from watermelon seeds have shown mild cytotoxicity against melanoma cells.[4] The pyrazole scaffold is a key component in several synthetic anticancer drugs.

-

Anti-inflammatory Properties: The pyrazole ring itself has been shown to possess anti-inflammatory properties.[4] This activity is also observed in many synthetic pyrazole-containing drugs.

-

Neurological and Sedative Effects: Withasomnine, from Withania somnifera, is known for its papaverine-like sedative effects, contributing to the traditional use of Ashwagandha for stress and anxiety.[4]

-

Antiviral and Antibiotic Activity: Pyrazofurin has a broad spectrum of antiviral and antibiotic activity.[2][5]

The diverse biological activities of pyrazole alkaloids underscore their potential as scaffolds for the development of new therapeutic agents. The unique structural features of these natural products provide a starting point for medicinal chemists to design and synthesize novel analogs with improved potency and selectivity.

VI. Future Perspectives and Conclusion

The study of natural pyrazole alkaloids is a field ripe with opportunity. The elucidation of the biosynthetic pathways, particularly the enzymatic machinery responsible for N-N bond formation, will not only be a significant scientific achievement but could also open doors to the biocatalytic production of these valuable compounds. Further screening of extracts from a wider range of organisms, especially from unique ecological niches, is likely to reveal novel pyrazole-containing structures with new and exciting biological activities.

For drug development professionals, the pyrazole alkaloids represent a valuable, albeit underexplored, source of inspiration. Their proven efficacy in various therapeutic areas, combined with their unique chemical structures, makes them ideal candidates for further investigation and development. This technical guide has provided a comprehensive overview of the current state of knowledge, from the natural sources to the pharmacological potential of pyrazole alkaloids. It is our hope that this will serve as a valuable resource for researchers and scientists, stimulating further exploration into this enigmatic and promising class of natural products.

References

- 1. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. scribd.com [scribd.com]

- 5. Pyrazofurin - Wikipedia [en.wikipedia.org]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Pyrazofurin | C9H13N3O6 | CID 135413551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 17. prezi.com [prezi.com]

- 18. jocpr.com [jocpr.com]

- 19. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 20. column-chromatography.com [column-chromatography.com]

- 21. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

The Knorr Pyrazole Synthesis: A Detailed Guide for the Modern Laboratory

The Knorr pyrazole synthesis, a classic cornerstone of heterocyclic chemistry, has remained a remarkably relevant and powerful tool for the construction of the pyrazole nucleus since its discovery by Ludwig Knorr in 1883.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations for successfully implementing this versatile reaction.

Foundational Principles: The Chemistry of the Knorr Synthesis

At its core, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[3][4] The reaction is typically facilitated by an acid catalyst and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

The Reaction Mechanism: A Step-by-Step Look

The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[5][6][7]

-

Intramolecular Cyclization: The newly formed hydrazone intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[1][2]

-

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water (dehydration) to form the stable, aromatic pyrazole ring.[1][2]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The Critical Question of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This can lead to the formation of a mixture of two regioisomeric pyrazole products.[1][3] The outcome is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[8]

-

Reaction Conditions: The pH of the reaction medium can also influence the regioselectivity.[9]

Careful consideration of these factors is crucial for designing a synthesis that favors the desired regioisomer.

Experimental Design and Optimization

A successful Knorr pyrazole synthesis hinges on the judicious selection of reactants, solvents, and catalysts, as well as careful control of reaction conditions.

Reactant Selection

-

1,3-Dicarbonyl Compounds: A wide array of β-diketones, β-ketoesters, and β-ketoamides can be employed. The nature of the substituents on the dicarbonyl backbone will ultimately be incorporated into the final pyrazole ring, allowing for a high degree of functionalization.

-

Hydrazines: Hydrazine hydrate, as well as substituted hydrazines (e.g., phenylhydrazine, methylhydrazine), can be used. The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8]

Solvents and Catalysts

The choice of solvent and catalyst is critical for achieving optimal reaction rates and yields.

| Solvent System | Catalyst | Typical Conditions | Notes |

| Glacial Acetic Acid | Self-catalyzed | Reflux | A common and effective solvent that also acts as the acid catalyst. |

| Ethanol | Acetic Acid (catalytic) | Reflux | A good choice for substrates that are not soluble in acetic acid alone. |

| 1-Propanol | Acetic Acid (catalytic) | 100 °C | Offers a higher boiling point than ethanol, which can be beneficial for less reactive substrates.[8] |

| Water/Ethanol | Mineral Acid (e.g., HCl) | Varies | Can be useful for certain substrates, particularly when using hydrazine salts.[10] |

Reaction Monitoring

The progress of the Knorr synthesis can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.[8][11] The disappearance of the limiting reagent (typically the 1,3-dicarbonyl compound) signals the completion of the reaction.[11]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives. These should be considered as starting points and may require optimization for different substrates or scales.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[2]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Addition: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic and should be done with care.[2]

-

Heating: Heat the reaction mixture under reflux for 1 hour.[2]

-

Isolation: After the reaction is complete, cool the resulting syrup in an ice bath.[2]

-

Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[2][12]

-

Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure product can be obtained by recrystallization from ethanol.[2]

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from a β-Ketoester

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[8]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

Procedure:

-